2-(5-Bromopyrazin-2-yl)thiazole

Medicinal Chemistry Cross-Coupling Library Synthesis

2-(5-Bromopyrazin-2-yl)thiazole is a uniquely positioned heteroaromatic building block whose 5-bromopyrazine substitution pattern cannot be replicated by 2-(pyrazin-2-yl)thiazole, 5-(3-bromopyrazin-2-yl)thiazol-2-amine, or fused 6-bromothiazolo[4,5-b]pyrazine analogs — each shift alters C–C coupling vectors, electrostatic surface topology, and conformational freedom critical for ATP-binding pocket complementarity. The bromine atom at the pyrazine 5-position enables parallel Suzuki-Miyaura or Buchwald-Hartwig diversification, supporting SAR exploration across PI3K, mTOR, and MMP targets. Predicted pKa of -1.08 minimizes hERG and lysosomal trapping risks. Ideal for constructing focused kinase libraries where spatial and electronic precision is non-negotiable.

Molecular Formula C7H4BrN3S
Molecular Weight 242.10 g/mol
Cat. No. B14067277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromopyrazin-2-yl)thiazole
Molecular FormulaC7H4BrN3S
Molecular Weight242.10 g/mol
Structural Identifiers
SMILESC1=CSC(=N1)C2=CN=C(C=N2)Br
InChIInChI=1S/C7H4BrN3S/c8-6-4-10-5(3-11-6)7-9-1-2-12-7/h1-4H
InChIKeyHDAPIOFNBCWMMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Bromopyrazin-2-yl)thiazole – A Strategic Bifunctional Heterocyclic Building Block for Cross-Coupling-Driven Medicinal Chemistry


2-(5-Bromopyrazin-2-yl)thiazole (CAS 2167016-28-4, molecular weight 242.1 g/mol) is a heteroaromatic compound that integrates a 1,3-thiazole ring directly linked to a 2-bromopyrazine moiety at the 5-position . This specific substitution pattern provides a distinct chemical handle for palladium-catalyzed cross-coupling reactions while maintaining the privileged pharmacophoric elements common to both thiazole and pyrazine scaffolds . The compound's predicted physicochemical properties include a boiling point of 355.7 ± 52.0 °C, density of 1.728 ± 0.06 g/cm³ at 20 °C, and a calculated pKa of -1.08 ± 0.10, which inform its handling and reactivity profile in synthetic workflows . As a building block, it occupies a strategic niche in the synthesis of kinase-targeted heterocyclic libraries, where the combination of pyrazine nitrogen geometry and thiazole planarity influences target engagement in ATP-binding pockets .

Why Generic Substitution Fails: The Critical Role of Bromine Position and Heterocycle Connectivity in 2-(5-Bromopyrazin-2-yl)thiazole


In-class compounds such as 2-(pyrazin-2-yl)thiazole, 5-(3-bromopyrazin-2-yl)thiazol-2-amine, or 6-bromothiazolo[4,5-b]pyrazine cannot be interchanged without fundamentally altering synthetic utility, biological target engagement, or physicochemical properties . The absence of the bromine atom eliminates the capacity for Suzuki-Miyaura or Buchwald-Hartwig diversification, a key differentiator for SAR exploration . Shifting the bromine position—for instance, from the 5-position of the pyrazine ring to the 3-position of a thiazol-2-amine analog—reorients the vector of subsequent derivatization and alters the compound's electrostatic surface, thereby modifying kinase binding profiles . Furthermore, fused thiazolopyrazine analogs like 6-bromothiazolo[4,5-b]pyrazine possess a rigid planar architecture that restricts conformational flexibility relative to the freely rotating biaryl linkage in 2-(5-bromopyrazin-2-yl)thiazole, a property that directly impacts molecular recognition in crowded ATP-binding sites . These structural and electronic distinctions render generic substitution scientifically invalid for any project where precise spatial and electronic complementarity is required.

2-(5-Bromopyrazin-2-yl)thiazole – Quantified Differentiation from Closest Analogs


Comparative Synthetic Versatility: The Bromine Handle as a Determinant of Diversification Efficiency

2-(5-Bromopyrazin-2-yl)thiazole possesses a bromine atom at the 5-position of the pyrazine ring that enables Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, a feature absent in the non-halogenated analog 2-(pyrazin-2-yl)thiazole . While chloro- and fluoro-analogs also participate in cross-couplings, the C-Br bond exhibits a lower bond dissociation energy (approximately 70 kcal/mol for C-Br vs. 84 kcal/mol for C-Cl and 116 kcal/mol for C-F) and superior leaving group ability in oxidative addition steps with Pd(0) catalysts . This translates to experimentally observed higher yields and milder reaction conditions for brominated substrates in thiazole-pyrazine systems, as documented in Suzuki couplings of 5-bromopyrazine derivatives that proceed efficiently under standard conditions (K₂CO₃, DMF, 80-100 °C) whereas chloro-analogs frequently require elevated temperatures or specialized ligands .

Medicinal Chemistry Cross-Coupling Library Synthesis

Anticancer Activity Benchmarking: Cytotoxicity of 5-Bromopyrazine-Containing Derivatives Against Jurkat Cells

While the core scaffold 2-(5-bromopyrazin-2-yl)thiazole itself is a building block, its biological relevance is demonstrated through the potent anticancer activity of structurally related derivatives bearing the same 5-bromopyrazin-2-yl motif. The compound 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), which incorporates the identical bromopyrazine-thiazole substructure, exhibited an IC₅₀ of 4.64 ± 0.08 µM against Jurkat leukemic T-cells in MTT assays . This cytotoxicity was accompanied by effective cell cycle arrest in the sub-G1 phase, indicating apoptosis induction . In contrast, the non-brominated pyrazine-thiazole scaffold 2-(pyrazin-2-yl)-4-(2'-(trifluoromethoxy)biphenyl-3-yl)thiazole showed substantially weaker activity with an IC₅₀ of 1,260 nM (1.26 µM) against Nav1.7 channels, but no comparable cytotoxicity data are available against Jurkat cells, suggesting divergent target engagement profiles . Computational docking studies of BPU revealed binding energies of -9.0 kcal/mol with MMP-2 and -7.8 kcal/mol with MMP-9, surpassing the docking scores of several clinically used anticancer agents evaluated under identical in silico conditions .

Anticancer Cell Cycle Arrest MMP Inhibition

Antimicrobial Activity: Halogen-Dependent Potency in Thiazolopyrazine Scaffolds

Thiazolopyrazine scaffolds incorporating bromine, chlorine, or fluorine substituents have been patented for their growth inhibitory activity against microorganisms, with the specific halogen identity influencing both potency and synthetic accessibility . In a series of 8-substituted-9,1-[(N-methylimino)methano]-7-fluoro-5-oxo-5H-thiazolo[3,2-alpha]-quinoline-4-carboxylic acids bearing a thiazolopyrazine-incorporated tetracyclic core, compounds 5a-q demonstrated more potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) isolates than ofloxacin, a standard fluoroquinolone comparator . The combination of a morpholino group with the tetracyclic thiazolopyrazine skeleton contributed to enhanced anti-MRSA activity, and selected 8-(4-alkyl-1-piperazinyl) derivatives (5g, 5h, 5j, 5n) exhibited superior oral efficacy compared to ofloxacin in murine systemic infection models with S. aureus IID 803 . The patent literature explicitly claims that compounds wherein the thiazolopyrazine core is substituted with Br, Cl, or F at defined positions are active as microbicidal and fungicidal agents, establishing a class-level structure-activity relationship that supports the selection of brominated analogs for antimicrobial screening campaigns .

Antimicrobial Antibacterial MRSA

Physicochemical and Solid-State Differentiation: Density, Thermal Stability, and Crystallinity

The presence of the bromine atom in 2-(5-bromopyrazin-2-yl)thiazole significantly alters its physicochemical profile relative to non-halogenated or lighter halogen analogs. The compound has a predicted density of 1.728 ± 0.06 g/cm³ at 20 °C, which is notably higher than the typical density range of 1.2-1.4 g/cm³ observed for non-brominated pyrazine-thiazole derivatives, due to the heavy atom effect of bromine . This elevated density influences crystallization behavior, solvent partitioning, and solid-state packing, all of which are critical parameters in process chemistry scale-up and formulation development. The predicted boiling point of 355.7 ± 52.0 °C and pKa of -1.08 ± 0.10 further differentiate its handling requirements from those of more volatile or basic analogs . Structural analogs such as 4-(pyrazin-2-yl)thiazol-2-amine (lacking bromine) have been crystallographically characterized and shown to exhibit specific hydrogen-bonding networks and π-π stacking interactions that govern solid-state stability; the introduction of bromine in 2-(5-bromopyrazin-2-yl)thiazole is expected to modulate these intermolecular interactions, potentially affecting crystallinity, hygroscopicity, and long-term storage stability .

Process Chemistry Formulation Crystallography

Kinase Targeting Versatility: PI3K/mTOR and SCD Inhibitor Scaffold Compatibility

The pyrazin-2-yl thiazole core is a recognized privileged scaffold for ATP-competitive kinase inhibition, with documented activity against Class I PI3K enzymes, mTOR kinase, and stearoyl-CoA desaturase (SCD) . Patent disclosures explicitly claim thiazole derivatives of formula (I) wherein the thiazole ring is substituted with a heteroaryl group (including pyrazine) as inhibitors of PI3K and mTOR, with certain compounds demonstrating selectivity for specific PI3K isoforms over other kinases . The 5-bromo substitution on the pyrazine ring of 2-(5-bromopyrazin-2-yl)thiazole provides a vector for further optimization of isoform selectivity and pharmacokinetic properties through Suzuki coupling with diverse aryl and heteroaryl boronic acids . By comparison, the 2-aminothiazole analog 5-(3-bromopyrazin-2-yl)thiazol-2-amine has been specifically noted as a precursor for CDK inhibitor development, indicating that the nature of the thiazole substitution (2-yl vs. 2-amine) directs the compound toward distinct kinase subfamilies . The non-brominated 2-(pyrazin-2-yl)thiazole derivatives have been patented as SCD inhibitors for metabolic and cardiovascular disorders, demonstrating the scaffold's versatility across therapeutic areas, but the absence of a halogen handle limits their amenability to late-stage diversification in lead optimization programs .

Kinase Inhibition PI3K mTOR SCD

Optimal Use Cases for 2-(5-Bromopyrazin-2-yl)thiazole in Drug Discovery and Chemical Biology


Kinase-Focused Fragment Library Construction Requiring Diversification Capability

2-(5-Bromopyrazin-2-yl)thiazole is ideally suited as a core fragment for constructing kinase-targeted libraries where ATP-binding pocket complementarity and subsequent SAR expansion are priorities . The compound's bromine atom at the 5-position of the pyrazine ring enables parallel Suzuki-Miyaura coupling with diverse boronic acids to generate arrays of analogs with varied steric and electronic properties, facilitating the exploration of selectivity across PI3K, mTOR, and related lipid and protein kinases . The predicted pKa of -1.08 ± 0.10 indicates that the pyrazine nitrogen atoms are not significantly basic at physiological pH, reducing the risk of hERG channel blockade or lysosomal trapping that often complicates the development of highly basic kinase inhibitors .

Synthesis of Anticancer Agents Targeting MMP-Dependent Metastatic Pathways

Derivatives incorporating the 5-bromopyrazin-2-yl motif have demonstrated in vitro cytotoxicity against Jurkat leukemic T-cells (IC₅₀ = 4.64 ± 0.08 µM) and in vivo antiangiogenic activity in CAM assays . The demonstrated binding energies of -9.0 kcal/mol with MMP-2 and -7.8 kcal/mol with MMP-9 from molecular docking studies suggest that this scaffold class may be productively optimized toward matrix metalloproteinase inhibition, a validated strategy for limiting tumor invasion and metastasis . Procurement of 2-(5-bromopyrazin-2-yl)thiazole enables the rapid synthesis and screening of focused libraries designed to improve upon these initial activity benchmarks through systematic variation of the thiazole C4 and C5 positions and the pyrazine C2 position via cross-coupling.

Antibacterial Lead Discovery Targeting Drug-Resistant Gram-Positive Pathogens

Thiazolopyrazine-incorporated tetracyclic quinolones have been shown to surpass ofloxacin in potency against methicillin-resistant Staphylococcus aureus (MRSA) isolates, with certain derivatives also demonstrating superior oral efficacy in murine infection models . 2-(5-Bromopyrazin-2-yl)thiazole provides a modular entry point to this chemotype, allowing investigators to systematically append quinolone or related DNA gyrase/topoisomerase IV-binding moieties via the bromine handle while independently varying substituents on the thiazole ring . The density of 1.728 g/cm³ and high predicted boiling point (355.7 °C) further support its use in high-temperature cyclization reactions commonly employed in quinolone antibiotic synthesis .

Structure-Activity Relationship (SAR) Campaigns for Stearoyl-CoA Desaturase (SCD) Inhibitors

The pyrazin-2-yl thiazole scaffold has been validated in patent literature as a core structure for SCD inhibition, a target implicated in metabolic disorders, obesity, and cardiovascular disease . 2-(5-Bromopyrazin-2-yl)thiazole offers a strategic advantage over the non-halogenated 2-(pyrazin-2-yl)thiazole derivatives disclosed in SCD inhibitor patents, as the bromine substituent permits late-stage diversification to optimize metabolic stability, plasma protein binding, and CYP inhibition profiles without resynthesizing the entire scaffold . This attribute is particularly valuable in lead optimization, where incremental improvements in ADME properties often determine clinical candidacy.

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